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molecular formula C12H16N4 B1611563 2-Amino-6-(4-methylpiperazin-1-yl)benzonitrile CAS No. 63365-17-3

2-Amino-6-(4-methylpiperazin-1-yl)benzonitrile

Cat. No. B1611563
M. Wt: 216.28 g/mol
InChI Key: PAEDWGDWXDWOMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04087606

Procedure details

To a solution of 4.92 g. of 2-(4-methyl-1-piperazinyl)-6-nitrobenzonitrile in 11 ml. of concentrated hydrochloric acid is added 3.4 g. of iron powder. The mixture is stirred for 30 minutes, poured into ice water and the pH is adjusted to 12. Methylene chloride is added, the whole mixture is filtered through celite, the methylene chloride is separated, dried and evaporated to give solid, crude product, 2-amino-6-(4-methyl-1-piperazinyl)benzonitrile.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:7][CH2:6][N:5]([C:8]2[CH:15]=[CH:14][CH:13]=[C:12]([N+:16]([O-])=O)[C:9]=2[C:10]#[N:11])[CH2:4][CH2:3]1.Cl>[Fe].C(Cl)Cl>[NH2:16][C:12]1[CH:13]=[CH:14][CH:15]=[C:8]([N:5]2[CH2:6][CH2:7][N:2]([CH3:1])[CH2:3][CH2:4]2)[C:9]=1[C:10]#[N:11]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1CCN(CC1)C1=C(C#N)C(=CC=C1)[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Fe]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the whole mixture is filtered through celite
CUSTOM
Type
CUSTOM
Details
the methylene chloride is separated
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
NC1=C(C#N)C(=CC=C1)N1CCN(CC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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